Pyrimido(6,1-a)(2)benzazepin-4(3H)-one, 2,6,7,8-tetrahydro-10,11-dimethoxy-3,8-dimethyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (+-)-
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Overview
Description
Pyrimido(6,1-a)(2)benzazepin-4(3H)-one, 2,6,7,8-tetrahydro-10,11-dimethoxy-3,8-dimethyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (±)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups and a heterocyclic core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimido(6,1-a)(2)benzazepin-4(3H)-one, 2,6,7,8-tetrahydro-10,11-dimethoxy-3,8-dimethyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (±)- typically involves multi-step organic reactions. The process may start with the preparation of the core heterocyclic structure, followed by the introduction of various substituents through reactions such as alkylation, acylation, and imination. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This may involve the use of specific catalysts, controlled temperatures, and pressure conditions. The process would also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Pyrimido(6,1-a)(2)benzazepin-4(3H)-one, 2,6,7,8-tetrahydro-10,11-dimethoxy-3,8-dimethyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (±)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pyrimido(6,1-a)(2)benzazepin-4(3H)-one, 2,6,7,8-tetrahydro-10,11-dimethoxy-3,8-dimethyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (±)- include other heterocyclic compounds with similar core structures and functional groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups and the presence of the hydrochloride salt, which may enhance its stability and solubility compared to similar compounds. This unique structure could result in distinct biological activities and applications.
Properties
CAS No. |
108446-07-7 |
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Molecular Formula |
C26H32ClN3O3 |
Molecular Weight |
470.0 g/mol |
IUPAC Name |
10,11-dimethoxy-3,8-dimethyl-2-(2,4,6-trimethylphenyl)imino-7,8-dihydro-6H-pyrimido[6,1-a][2]benzazepin-4-one;hydrochloride |
InChI |
InChI=1S/C26H31N3O3.ClH/c1-15-10-17(3)25(18(4)11-15)27-24-14-21-20-13-23(32-7)22(31-6)12-19(20)16(2)8-9-29(21)26(30)28(24)5;/h10-14,16H,8-9H2,1-7H3;1H |
InChI Key |
ORVQPDQDYZJROE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C(=CC(=NC3=C(C=C(C=C3C)C)C)N(C2=O)C)C4=CC(=C(C=C14)OC)OC.Cl |
Origin of Product |
United States |
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